1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine
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Overview
Description
1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine is a complex organic compound that features a quinoline core substituted with a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is the condensation of 6-fluoro-3-(pyridin-2-yl)quinoline with ethanamine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the pyridine ring, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new substituents at specific positions on the quinoline or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline and pyridine derivatives .
Scientific Research Applications
1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and pyridine derivatives, such as:
- 6-Fluoroquinoline
- 3-(Pyridin-2-yl)quinoline
- 2-Aminoquinoline
- 2-(Pyridin-2-yl)quinoline
Uniqueness
1-(6-Fluoro-3-(pyridin-2-yl)quinolin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and pyridine moieties enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C16H14FN3 |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
1-(6-fluoro-3-pyridin-2-ylquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C16H14FN3/c1-10(18)16-13(15-4-2-3-7-19-15)9-11-8-12(17)5-6-14(11)20-16/h2-10H,18H2,1H3 |
InChI Key |
GNHPLEOCZTWBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C=C(C=CC2=N1)F)C3=CC=CC=N3)N |
Origin of Product |
United States |
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